molecular formula C10H8FN3O B8607422 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone

1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone

Cat. No.: B8607422
M. Wt: 205.19 g/mol
InChI Key: ZOFNXTQEFNKSGH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone is a chemical compound that belongs to the class of triazole derivatives

Chemical Reactions Analysis

1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity . This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone can be compared with other triazole derivatives such as:

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

1-[5-fluoro-2-(triazol-2-yl)phenyl]ethanone

InChI

InChI=1S/C10H8FN3O/c1-7(15)9-6-8(11)2-3-10(9)14-12-4-5-13-14/h2-6H,1H3

InChI Key

ZOFNXTQEFNKSGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N2N=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(2,5-Difluorophenyl)ethanone (3.00 g) and 1H-triazole (1.99 g) were dissolved in N-methylpyrrolidone (5 ml). To the solution, potassium carbonate (2.66 g) was added, and the mixture was stirred at 140° C. for 4.5 hours. After standing to cool, water and ethyl acetate were added to the reaction solution to separate the aqueous and organic layers. The aqueous layer was subjected to extraction with ethyl acetate. The organic layers were combined, washed three times with saturated saline, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane-ethyl acetate) to obtain the title compound (1.05 g).
Quantity
3 g
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reactant
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1.99 g
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reactant
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5 mL
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2.66 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2′,5′-difluoroacetophenone (10.0 g, 64 mmol) in 1-methyl-2-pyrrolidinone (10 mL) was added potassium carbonate (8.84 g, 64 mmol) and 1H-1,2,3-triazole (6.64 g, 96 mmol). This mixture was heated to 140° C. for 3 hr, under an atmosphere of nitrogen. After this time, the reaction was cooled and then partitioned between ethyl acetate (300 mL) and aqueous ammonium chloride solution (1M, 100 mL). The organic phase was washed with water (3×200 mL) and then dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on silica gel eluting with ethyl acetate in heptane (10:90 by volume) to produce the title compound as a brown oil (4.6 g, 35%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
35%

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